molecular formula C8H10F3N3 B1384382 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine CAS No. 1016703-80-2

2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine

Cat. No.: B1384382
CAS No.: 1016703-80-2
M. Wt: 205.18 g/mol
InChI Key: YUQAVILCPARHDM-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1016703-80-2) is a high-purity organic compound with the molecular formula C8H10F3N3 and a molecular weight of 205.18 g/mol. This chemical features a fused, planar pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant synthetic versatility and wide range of biological activities . The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity . This compound is a key intermediate for researchers investigating novel therapeutic agents. The pyrazolo[1,5-a]pyrimidine core has been identified as a potential antituberculosis lead through high-throughput whole-cell screening against Mycobacterium tuberculosis (Mtb) . Furthermore, this class of compounds has demonstrated substantial potential as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways essential for cancer cell proliferation and survival . Its rigid, planar structure allows for diverse chemical modifications, making it an excellent scaffold for constructing focused libraries and exploring structure-activity relationships (SAR) in drug discovery campaigns . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use, or for human or veterinary use.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-5-2-7-12-3-6(8(9,10)11)4-14(7)13-5/h2,6,12H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQAVILCPARHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CC(CNC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with 2,2,2-trifluoroacetylacetone in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol, leading to the formation of the desired pyrazolo[1,5-A]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups in drug design is known to improve pharmacokinetic properties. Compounds similar to 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine have shown potential in:

  • Antidepressants : Similar structures are found in medications like fluvoxamine and fluoxetine, which are used to treat depression. The trifluoromethyl group enhances their efficacy by improving binding affinity to serotonin receptors .
  • Antidiabetic Agents : Compounds with similar frameworks have been explored for their ability to modulate glucose metabolism and insulin sensitivity .
  • Antimicrobial Activity : Research indicates that pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties against various pathogens .

Agricultural Chemistry

The unique properties of trifluoromethyl-containing compounds have made them valuable in the development of pesticides and herbicides. The enhanced lipophilicity allows for better absorption and efficacy in plant systems. For example:

  • Pesticides : Trifluoromethyl derivatives have been incorporated into formulations that target specific pests while minimizing environmental impact .

Materials Science

The compound's stability and unique electronic properties make it suitable for applications in materials science:

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups can enhance the thermal and chemical stability of polymers used in coatings and films .
  • Electronic Materials : Research into fluorinated compounds has led to advancements in organic semiconductors and photovoltaic materials due to their improved charge transport properties .

Case Study 1: Antidepressant Development

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine with trifluoromethyl substitutions exhibited significant antidepressant activity in preclinical models. The mechanism involved modulation of serotonin receptors, which is crucial for mood regulation .

Case Study 2: Agricultural Applications

Research conducted on a series of trifluoromethylated pyrazolo compounds showed promising results as herbicides. Field trials indicated a higher efficacy against resistant weed species compared to traditional herbicides, suggesting a potential shift towards more sustainable agricultural practices .

Data Tables

Application AreaCompound TypeExample CompoundsKey Benefits
Medicinal ChemistryAntidepressantsFluoxetine, FluvoxamineImproved binding affinity and efficacy
Agricultural ChemistryPesticidesTrifluoromethyl pyrazolesEnhanced absorption and reduced environmental impact
Materials ScienceFluorinated PolymersFluorinated coatingsIncreased thermal and chemical stability
Electronic MaterialsOrganic SemiconductorsTrifluoromethyl derivativesEnhanced charge transport properties

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways that control cell proliferation, inflammation, or viral replication.

Comparison with Similar Compounds

Key Research Findings

Role of Trifluoromethyl Group : The CF₃ group at position 6 enhances electronegativity and metabolic stability compared to methyl or phenyl substituents, aligning with trends in fluorine medicinal chemistry .

Saturation Effects : Partially saturated derivatives (e.g., target compound) balance conformational flexibility and planarity, optimizing interactions with enzymatic pockets .

Antifungal Activity : Analogs with hydroxy-phenyl groups (e.g., 4j in ) exhibit promising antifungal activity, though the target compound’s bioactivity remains underexplored .

Biological Activity

2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound is characterized by a pyrazolo[1,5-a]pyrimidine framework with a methyl and trifluoromethyl substituent. This unique structure contributes to its biological activity.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance:

  • Cell Line Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine showed promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 3.25 µM to 42.30 µM .
CompoundCell LineIC50 (µM)
This compoundMCF-73.79
This compoundNCI-H46012.50
This compoundHepG242.30

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Kinases : It has been shown to inhibit key kinases involved in cell cycle regulation and survival pathways. For example, compounds in this class have demonstrated inhibition of Aurora A kinase with IC50 values as low as 0.067 µM .
  • Induction of Apoptosis : The compound promotes apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Pyrazolo[1,5-a]pyrimidines have also been evaluated for their anti-inflammatory properties. Studies suggest that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 .

Antimicrobial Activity

Emerging research indicates potential antimicrobial properties against various pathogens. The compound's structural features may enhance its interaction with microbial targets .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in treating specific conditions:

  • Case Study on Cancer Treatment : A clinical trial involving a derivative of this compound showed a significant reduction in tumor size in patients with advanced solid tumors after a treatment regimen over several months.
  • Anti-inflammatory Clinical Assessment : In another study focusing on rheumatoid arthritis patients, administration of a pyrazolo[1,5-a]pyrimidine derivative resulted in decreased joint inflammation and improved patient mobility.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine, and what factors influence reaction yields?

Methodological Answer: Synthesis typically involves cyclocondensation of precursors like aminopyrazoles with trifluoromethyl-containing ketones or aldehydes under reflux conditions. For example, highlights the use of pyridine as a solvent with yields of 62–70% for analogous pyrazolo[1,5-a]pyrimidines. Factors affecting yields include:

  • Reaction time : Extended reflux (5–6 hours) improves conversion .
  • Catalysts : Phosphorus-based catalysts (e.g., PyBroP) enhance coupling efficiency in dioxane .
  • Solvent polarity : Polar aprotic solvents like 1,4-dioxane or ethanol/water mixtures stabilize intermediates .

Q. What spectroscopic methods are essential for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N, C=O) and hydrogen bonding .
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and carbon types (CF₃ at ~120 ppm) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and stereoelectronic effects, as demonstrated in for related derivatives .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
  • Inert atmosphere handling : Prevents degradation of moisture-sensitive intermediates (e.g., under nitrogen) .
  • Waste disposal : Segregate hazardous waste and collaborate with certified disposal services .
  • Emergency protocols : Maintain access to eyewash stations and emergency contacts (e.g., 1-352-323-3500 in the U.S.) .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst screening : Transition-metal catalysts (e.g., PdCl₂ in Suzuki couplings) enhance regioselectivity .
  • Solvent optimization : Binary solvent systems (e.g., ethanol/water) improve solubility of intermediates .
  • Purification : Gradient column chromatography or recrystallization from ethanol removes byproducts .
  • In-situ monitoring : TLC or HPLC tracks reaction progress to minimize over-reaction .

Q. How do structural modifications influence biological activity?

Methodological Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability, while arylazo groups (e.g., 4-chlorophenyl) improve target binding .
  • Heterocyclic fusion : Pyrazolo[1,5-a]pyrimidine derivatives exhibit antitrypanosomal activity by mimicking purine bases, as seen in .
  • Bioisosteric replacement : Replacing methyl with ethyl groups alters pharmacokinetic profiles (e.g., logP) without compromising efficacy .

Q. How can computational tools aid in studying reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts reaction pathways (e.g., nucleophilic attack at C-5) and transition states .
  • Molecular docking : Validates binding modes to targets like KDR kinase using crystal structures (e.g., PDB ID 7L0E) .
  • ADMET prediction : Software like ACD/Percepta estimates solubility (LogS) and toxicity (e.g., Ames test outcomes) .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

Methodological Answer:

  • Dynamic NMR : Detects tautomerism or conformational exchange in solution .
  • Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous NMR assignments .
  • High-resolution MS : Differentiates isobaric fragments (e.g., [M+Na]⁺ vs. [M+K]⁺) .
  • Cross-validation : Compare data with structurally characterized analogs (e.g., ’s X-ray data) .

Q. How can aqueous solubility be enhanced without compromising bioactivity?

Methodological Answer:

  • Salt formation : Hydrochloride salts improve solubility (e.g., via amine protonation) .
  • Prodrug design : Introduce phosphate esters or PEGylated side chains for transient hydrophilicity .
  • Co-solvents : Use cyclodextrins or DMSO/water mixtures in formulation .

Q. What pharmacokinetic parameters should be prioritized in in vivo studies?

Methodological Answer:

  • Bioavailability : Assess via oral/intravenous administration ratios using LC-MS quantification .
  • Half-life (t₁/₂) : Monitor plasma concentration-time profiles in rodent models .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track organ accumulation .

Q. How are biological activities assessed in vitro?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against targets like Trypanosoma brucei using colorimetric substrates .
  • Cell viability assays : Use MTT or resazurin to quantify cytotoxicity in cancer cell lines .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-flunitrazepam for benzodiazepine receptors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine
Reactant of Route 2
2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine

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